

Application Notes and Protocols for the Synthesis of N-Alkylsulfamates

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Compound of Interest		
Compound Name:	Octamylamine sulfamate	
Cat. No.:	B15189938	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific entity "**Octamylamine sulfamate**" was not found in the scientific literature as a reagent for organic synthesis. The following notes detail the synthesis of N-alkylsulfamates, using octylamine as a representative primary amine substrate, a common transformation in medicinal and synthetic chemistry.

Introduction

Sulfamates are a crucial class of organic compounds characterized by the R-O-SO₂-NHR' or R₂N-SO₂-NR'₂ functional group. They are recognized as important pharmacophores and versatile intermediates in organic synthesis. N-alkylsulfamates, in particular, are key structural motifs in a variety of therapeutic agents, including carbonic anhydrase inhibitors and antiviral drugs. Their synthesis is a critical step in the development of new chemical entities. This document provides an overview of modern synthetic routes to N-alkylsulfamates, with a focus on methods applicable to primary amines such as octylamine.

Applications in Organic Synthesis

The synthesis of N-alkylsulfamates from primary amines like octylamine is a valuable transformation for several reasons:

 Bioisosteric Replacement: The sulfamate moiety can serve as a bioisostere for carboxylates, phosphates, and sulfonamides, offering a strategy to modulate the physicochemical



properties of a drug candidate, such as solubility, pKa, and metabolic stability.

- Medicinal Chemistry Scaffolds: N-substituted sulfamates are integral components of numerous approved drugs and clinical candidates. The ability to efficiently synthesize a library of these compounds is crucial for structure-activity relationship (SAR) studies.
- Directing Groups: The sulfamate group can act as a directing group in C-H functionalization reactions, enabling regionselective modification of complex molecules.

General Synthetic Methods

Several reliable methods exist for the preparation of N-alkylsulfamates from primary amines. The choice of method often depends on the substrate scope, functional group tolerance, and scalability requirements.

Method 1: Reaction with Sulfamoyl Chlorides

The reaction of a primary amine with sulfamoyl chloride is a traditional and direct approach.

The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Method 2: Using Activated Sulfamate Transfer Reagents

More recent methods utilize stable, solid sulfamoylating agents that are easier to handle than sulfamoyl chlorides and often provide better yields and selectivity.

- Hexafluoroisopropyl sulfamate (HFIPS): This bench-stable solid reacts with a wide range of amines and alcohols under mild conditions to afford the corresponding sulfamates and sulfamides. The primary byproduct, hexafluoroisopropanol, is volatile and easily removed.[1]
 [2]
- Electron-deficient Aryl Sulfamates: Reagents like pentachlorophenyl sulfamate (PCPS) and pentafluorophenyl sulfamate (PFPS) act as activated sulfamoyl transfer agents.[3] These reactions are often catalyzed by a simple organic base such as N-methylimidazole (NMI) and proceed under mild conditions.[3][4]

Quantitative Data Summary



The following table summarizes typical reaction conditions and yields for the synthesis of sulfamates from amines using various methods.

Metho d	Sulfam oylatin g Agent	Substr ate	Base/C atalyst	Solven t	Tempe rature (°C)	Time (h)	Yield (%)	Refere nce
Activate d Sulfam ate Transfe r	Hexaflu oroisopr opyl sulfama te	Primary Amines	-	Dichlor ometha ne	RT	1-4	85-95	[2]
Activate d Aryl Sulfam ate Transfe r	Pentafl uoroph enyl sulfama te	Alcohol s	N- Methyli midazol e	Acetonit rile	RT	1-12	70-95	[3]
SuFEx with Amines	Sulfam oyl Fluoride s	Primary Amines	Ca(NTf ₂) ₂ / DABCO	Acetonit rile	RT	1-3	75-90	[1]
Reactio n with Sulfam oyl Chlorid e	Sulfam oyl Chlorid e	Alcohol s	Sodium Hydride	DMA	0 - RT	2-6	60-85	[5]

Experimental Protocols

Protocol 1: Synthesis of N-Octylsulfamate using Hexafluoroisopropyl Sulfamate (HFIPS)



This protocol describes a general procedure for the sulfamoylation of a primary amine using a stable sulfamoyl transfer agent.

Materials:

- Octylamine
- Hexafluoroisopropyl sulfamate (HFIPS)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- · Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of octylamine (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add hexafluoroisopropyl sulfamate (1.1 mmol, 1.1 eq.).
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
- Transfer the mixture to a separatory funnel and separate the layers.



- Wash the organic layer sequentially with water (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Sulfamate via Catalytic Sulfamoylation with an Activated Aryl Sulfamate

This protocol is adapted for the sulfamoylation of an alcohol, which proceeds via a similar mechanism and highlights the utility of activated aryl sulfamates. The reaction with an amine would proceed similarly.[3][4]

Materials:

- Primary Alcohol (e.g., Benzyl alcohol) (1.0 mmol, 1.0 eq.)
- Pentafluorophenyl sulfamate (PFPS) (1.2 mmol, 1.2 eq.)
- N-Methylimidazole (NMI) (0.1 mmol, 0.1 eq.)
- Acetonitrile (ACN), anhydrous
- Ethyl acetate
- Saturated agueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a clean, dry vial, dissolve the primary alcohol (1.0 mmol) and pentafluorophenyl sulfamate (1.2 mmol) in anhydrous acetonitrile (5 mL).
- Add N-methylimidazole (0.1 mmol) to the solution.



- Stir the reaction mixture at room temperature for 1 to 12 hours, monitoring by TLC.
- Once the starting material is consumed, concentrate the reaction mixture in vacuo.
- Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
- Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography.

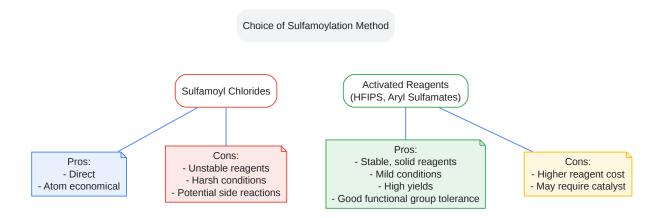
Visualizations



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Caption: General workflow for the synthesis of N-alkylsulfamates.





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Caption: Comparison of sulfamoylation methods.

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